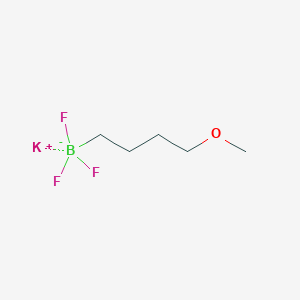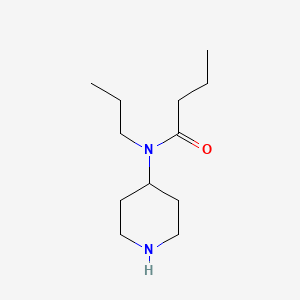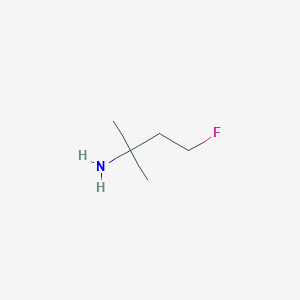
Ethyl2-(hydroxymethyl)-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: is an organic compound with the molecular formula C9H18O3 It is an ester derived from the reaction of ethanol and 2-(hydroxymethyl)-3,3-dimethylbutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is through the esterification of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ester derivatives with different alkyl or amine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Drug Development: The compound’s ester functional group makes it a potential candidate for prodrug design, where it can be hydrolyzed in vivo to release the active drug.
Biochemical Studies: It can be used as a substrate in enzymatic reactions to study esterases and other related enzymes.
Industry:
Materials Science: The compound can be used in the production of polymers and resins, providing unique properties to the final material.
Coatings and Adhesives: It can be incorporated into formulations to improve adhesion and durability.
Wirkmechanismus
Molecular Targets and Pathways:
Enzymatic Hydrolysis: In biological systems, ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate can be hydrolyzed by esterases to produce 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and ethanol. This reaction is crucial for its potential use as a prodrug.
Oxidative Pathways: The compound can undergo oxidation in the presence of specific enzymes or chemical oxidants, leading to the formation of aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(hydroxymethyl)-3,3-dimethylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(hydroxymethyl)-3-methylbutanoate: Differing by the position of the methyl group on the butanoate chain.
Uniqueness:
Structural Features:
Reactivity: The compound’s ester functional group allows for a wide range of chemical modifications, making it versatile for various synthetic applications.
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
ethyl 2-(hydroxymethyl)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(11)7(6-10)9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
VIOXYLODYBWBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CO)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)





![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)





